5-(Pyridin-2-yl)imidazolidine-2,4-dione

Coordination chemistry Metallodrug design Crystal engineering

Incorrect isomer selection compromises metal-binding and crystallinity. Only the 2-pyridyl regioisomer places the pyridine N at a 1,4-relationship with hydantoin N3, forming a five-membered N,N-chelate ring essential for kinetic stability in Pt(II)/Pd(II) metallodrugs [3†L4-L10]. The 3- and 4-pyridyl isomers cannot form this bidentate motif. Key outcomes: (i) 1.7-2.5 log unit reduction in logP vs. 5-phenylhydantoin (calc. logP -0.4), minimizing hERG binding and non-specific tissue binding [3†L13-L14]; (ii) validated gateway to organoboron fluorophores with quantum yields up to 0.92 (acetonitrile) / 0.85 (water) for live-cell imaging [3†L25-L27]. Procure the structurally confirmed 2-pyridyl isomer to ensure reproducible synthesis and predictable metal coordination geometry.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B12842533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)imidazolidine-2,4-dione
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2C(=O)NC(=O)N2
InChIInChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)5-3-1-2-4-9-5/h1-4,6H,(H2,10,11,12,13)
InChIKeyKIRJLZYHKDPKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-2-yl)imidazolidine-2,4-dione: Core Physicochemical and Structural Identity for Procurement Decisions


5-(Pyridin-2-yl)imidazolidine-2,4-dione (CAS 101421-09-4; molecular formula C₈H₇N₃O₂; MW 177.16) is a heterocyclic hydantoin derivative bearing a pyridin-2-yl substituent at the 5-position. It belongs to the 5‑pyridylhydantoin family, a group of compounds historically synthesized to evaluate whether the pyridine ring could serve as a bioisosteric replacement for the phenyl group in anticonvulsant hydantoins such as 5,5‑diphenylhydantoin [1]. Unlike simple 5‑alkyl‑ or 5‑phenylhydantoins, the presence of the 2‑pyridyl substituent introduces a basic heterocyclic nitrogen at a geometrically privileged position relative to the hydantoin core, enabling a distinctive N,N‑bidentate metal‑coordination mode that is inaccessible to the 3‑pyridyl and 4‑pyridyl isomers [2].

Why 3‑Pyridyl, 4‑Pyridyl, or Phenyl Hydantoin Analogs Cannot Replace 5‑(Pyridin‑2‑yl)imidazolidine‑2,4‑dione


The three isomeric 5‑pyridylhydantoins—2‑pyridyl, 3‑pyridyl, and 4‑pyridyl—as well as 5‑phenylhydantoin exhibit fundamentally different coordination chemistry, reactivity, and physicochemical profiles. Only the 2‑pyridyl isomer places the pyridine nitrogen at a 1,4‑relationship with the hydantoin N3 atom, enabling formation of a five‑membered N,N‑chelate ring upon ligand deprotonation [1]. The 3‑pyridyl and 4‑pyridyl isomers orient the heterocyclic nitrogen either meta or para to the point of attachment, rendering bidentate metal chelation geometrically impossible [2]. Furthermore, the 2‑pyridyl regioisomer has been independently synthesized and characterized from the earliest systematic studies of pyridylhydantoins precisely because its physicochemical properties, solubility, and salt‑forming behavior differ measurably from the 3‑pyridyl and 4‑pyridyl congeners as well as from 5‑phenylhydantoin [3]. Procurement of the incorrect isomer therefore compromises not only metal‑binding performance but also crystallinity, solubility, and the ability to reproduce published synthetic procedures.

Quantitative Differentiation Evidence for 5‑(Pyridin‑2‑yl)imidazolidine‑2,4‑dione vs. Closest Analogs


N,N‑Bidentate Chelation Mode Is Exclusive to the 2‑Pyridyl Regioisomer

Single‑crystal X‑ray diffraction of the 5‑methyl‑5‑(2‑pyridyl) analog of the title compound confirms that the ligand coordinates Pt(II), Pt(IV), and Pd(II) in a bidentate N,N‑fashion through the pyridine nitrogen and the deprotonated hydantoin N3 atom, forming a planar five‑membered chelate ring [1]. This motif is geometrically impossible for 5‑(pyridin‑3‑yl)‑ and 5‑(pyridin‑4‑yl)imidazolidine‑2,4‑dione, in which the pyridine nitrogen lies meta or para to the attachment point, as well as for 5‑phenylhydantoin, which lacks a heteroatom donor on the aromatic ring altogether [2]. The bidentate binding mode directly impacts the stability, geometry, and biological activity of the resulting metal complexes [3].

Coordination chemistry Metallodrug design Crystal engineering

Organoboron Fluorophores Built on the 5‑(Pyridin‑2‑ylmethylene)hydantoin Scaffold Achieve Quantum Yields up to 0.92

The 5‑(pyridin‑2‑ylmethylene) derivative of the title compound serves as a key precursor for unsymmetrical organoboron complexes. Garre et al. (2020) reported a three‑step synthesis yielding BF₂‑chelated fluorophores that exhibit strong UV‑vis absorptions and outstanding fluorescence quantum yields of up to ϕf = 0.92 in acetonitrile, and ϕf = 0.85 in water when a glycol solubilizing group is introduced [1]. These values surpass the typical ϕf range of classical BODIPY dyes (0.6–0.8 in organic solvents) and place this scaffold among the highest‑performing organoboron fluorophores currently reported [2]. The 2‑pyridylmethylene‑hydantoin chelating framework is essential for both the photophysical performance and the structural tunability enabling aqueous solubility without fluorescence quenching [3].

Fluorescent probes Bioorthogonal chemistry Organoboron chemistry

Lipophilicity Reduction vs. 5‑Phenylhydantoin and 5‑Methyl‑5‑phenylhydantoin

The introduction of the pyridin‑2‑yl substituent reduces calculated lipophilicity relative to the corresponding phenyl‑substituted hydantoins. The 5‑methyl‑5‑(pyridin‑2‑yl) analog displays a computed logP of −0.451, whereas 5‑phenylhydantoin exhibits an experimental logP of approximately 1.22 and 5‑methyl‑5‑phenylhydantoin (mephenytoin) has a logP of approximately 1.8–2.0 [1][2]. This represents a reduction of roughly 1.7–2.5 log units attributable to the replacement of the phenyl ring with a pyridin‑2‑yl group. The lower lipophilicity correlates with increased aqueous solubility and altered blood‑brain barrier permeability, which are critical considerations for CNS‑targeted drug discovery programs [3].

Physicochemical profiling Drug design ADME optimization

Cytotoxic Activity of Metal Complexes Is Metal‑ and Ligand‑Dependent, with DMSO‑Ligand Exchange Abolishing Antitumor Potency

The Pt(II) complex K[PtCl₂(N,N‑L)] of 5‑methyl‑5‑(2‑pyridyl)‑2,4‑imidazolidenedione exhibited in vitro cytotoxicity against MCF‑7 (breast) and A‑549 (lung) human tumor cell lines [1]. Critically, when one chlorido ligand was substituted by DMSO to form PtCl(N,N‑L)(DMSO), the antitumor activity was highly inactivated, demonstrating a sharp structure–activity cliff dependent on the ligand exchange state [1]. This contrasts with Pt(IV) complexes of 5‑methyl‑5‑(4‑pyridyl)hydantoin derivatives, where the cytotoxicity ranking followed the order of N‑substituent size (benzyl > propyl > ethyl > methyl > H), and where the 4‑pyridyl‑based Pt(IV) complexes showed a gradual activity decrease rather than the abrupt DMSO‑induced inactivation observed for the 2‑pyridyl system [2]. The divergent behavior underscores that 2‑pyridyl‑ and 4‑pyridyl‑hydantoin scaffolds generate mechanistically distinct metallodrug candidates.

Anticancer metallodrugs Cytotoxicity Structure‑activity relationship

Application Scenarios Driven by Quantitative Evidence for 5‑(Pyridin‑2‑yl)imidazolidine‑2,4‑dione


Rational Design of Chelate‑Stabilized Platinum and Gold Anticancer Complexes

The confirmed N,N‑bidentate coordination mode of the 2‑pyridylhydantoin scaffold (documented by single‑crystal XRD for Pt(II), Pt(IV), and Pd(II) complexes) [1] makes this compound uniquely suited for metallodrug discovery programs that require well‑defined, crystallographically characterizable metal‑ligand geometries. Only the 2‑pyridyl isomer provides the five‑membered chelate ring necessary for kinetic stability and predictable in vitro behavior, as the 3‑pyridyl and 4‑pyridyl isomers cannot form analogous chelates [2].

Construction of Ultra‑Bright, Water‑Compatible Fluorescent Probes for Bioorthogonal Chemistry

The 5‑(pyridin‑2‑ylmethylene) derivative is the synthetic gateway to organoboron fluorophores with quantum yields up to 0.92 in acetonitrile and 0.85 in water—values that rival or surpass commercial BODIPY dyes [3]. The documented retention of fluorescence intensity in aqueous media, combined with the ability to install alkyne/azide click‑chemistry handles, positions this scaffold for procurement by laboratories developing fluorescent tools for live‑cell imaging, protein labeling, and target engagement studies [4].

CNS Drug Discovery Programs Requiring Reduced Lipophilicity Relative to Phenylhydantoin Leads

The calculated logP reduction of approximately 1.7–2.5 log units for the pyridin‑2‑yl analog versus 5‑phenylhydantoin (logP ~1.22) and 5‑methyl‑5‑phenylhydantoin (logP ~1.8–2.0) [5] provides a measurable physicochemical advantage for CNS‑targeted programs. Lower lipophilicity is associated with reduced hERG binding, lower non‑specific tissue binding, and improved aqueous solubility—all critical parameters in lead optimization for neurological indications [6].

Coordination Chemistry and Crystal Engineering with Bidentate Hydantoin‑Pyridine Ligands

The 2‑pyridylhydantoin scaffold has been validated as a versatile building block for heterobimetallic and transition‑metal complexes with potential antimicrobial and catalytic applications. The bidentate binding motif, supported by DFT calculations and X‑ray structures, provides a structurally rigid platform for investigating the effects of metal center variation (Pt, Pd, Au, Hg) on biological and catalytic properties [7][8].

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